Cas no 45982-11-4 (1-cyano-3-methylcyclohexane-1-carboxylic acid)

1-Cyano-3-methylcyclohexane-1-carboxylic acid is a functionalized cyclohexane derivative featuring both cyano and carboxylic acid groups on the same carbon, with an additional methyl substituent at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-withdrawing cyano group enhances reactivity, facilitating further transformations such as hydrolysis, reduction, or nucleophilic substitution. The carboxylic acid moiety allows for derivatization into esters, amides, or other functional groups. The methyl group contributes to steric and electronic modulation, influencing selectivity in reactions. This compound is valued for its balanced reactivity and potential in constructing complex molecular frameworks.
1-cyano-3-methylcyclohexane-1-carboxylic acid structure
45982-11-4 structure
Product Name:1-cyano-3-methylcyclohexane-1-carboxylic acid
CAS No:45982-11-4
MF:C9H13NO2
MW:167.205022573471
CID:3990635
PubChem ID:19800773
Update Time:2025-06-07

1-cyano-3-methylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 1-cyano-3-methyl-
    • 1-cyano-3-methylcyclohexane-1-carboxylic acid
    • EN300-1083495
    • 1-cyano-3-methylcyclohexanecarboxylic acid
    • AKOS017531792
    • CS-0287733
    • 45982-11-4
    • SCHEMBL9598138
    • 1-cyano-3-methyl-cyclohexanecarboxylic acid
    • MCBWASXRBJGGEL-UHFFFAOYSA-N
    • 1-cyano-3-methylcyclohexane-1-carboxylicacid
    • Inchi: 1S/C9H13NO2/c1-7-3-2-4-9(5-7,6-10)8(11)12/h7H,2-5H2,1H3,(H,11,12)
    • InChI Key: MCBWASXRBJGGEL-UHFFFAOYSA-N
    • SMILES: C1(C#N)(C(O)=O)CCCC(C)C1

Computed Properties

  • Exact Mass: 167.094628657Da
  • Monoisotopic Mass: 167.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 61.1Ų

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